molecular formula C17H17NO3 B12936796 9(10H)-Acridinone, 10-[(2-methoxyethoxy)methyl]- CAS No. 147643-41-2

9(10H)-Acridinone, 10-[(2-methoxyethoxy)methyl]-

Cat. No.: B12936796
CAS No.: 147643-41-2
M. Wt: 283.32 g/mol
InChI Key: GZVAFHHEQOEIHT-UHFFFAOYSA-N
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Description

9(10H)-Acridinone derivatives are a class of heterocyclic compounds characterized by a planar tricyclic scaffold, which facilitates DNA intercalation and interaction with biological targets such as topoisomerases. The compound 10-[(2-methoxyethoxy)methyl]-9(10H)-acridinone features a unique 2-methoxyethoxy methyl substituent at the 10-position of the acridinone core.

Properties

CAS No.

147643-41-2

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

10-(2-methoxyethoxymethyl)acridin-9-one

InChI

InChI=1S/C17H17NO3/c1-20-10-11-21-12-18-15-8-4-2-6-13(15)17(19)14-7-3-5-9-16(14)18/h2-9H,10-12H2,1H3

InChI Key

GZVAFHHEQOEIHT-UHFFFAOYSA-N

Canonical SMILES

COCCOCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Typical Reaction Conditions

Step Reagents/Conditions Notes
Deprotonation Sodium hydride (NaH) or potassium carbonate (K2CO3) Performed in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere (argon) at 0°C to room temperature.
Alkylation 2-Methoxyethoxymethyl chloride Added slowly to the deprotonated acridinone solution, stirred for 12 hours or more at 0°C to room temperature.
Work-up and Purification Quenching with water, extraction with dichloromethane (CH2Cl2), drying over anhydrous sodium sulfate, solvent removal under vacuum, and purification by silica gel column chromatography (eluent: diethyl ether/n-hexane) Yields typically around 50%.

This method is described in detail in a Royal Society of Chemistry publication, where 2,7-di-tert-butyl-9(10H)-acridone was functionalized similarly, demonstrating the general applicability of this approach to acridinone derivatives.

Alternative Synthetic Routes and Catalytic Methods

Ullmann Reaction for Precursor Synthesis

In some synthetic schemes, the acridinone core or its precursors are synthesized via the Ullmann reaction , which couples aniline derivatives with halogenated benzene derivatives in the presence of copper catalysts and bases like potassium carbonate in solvents such as dimethylformamide or amyl alcohol. This step is crucial for constructing the diphenylamine intermediates that cyclize into acridones.

Cyclization to Acridone

The cyclization of carboxydiphenylamine intermediates into acridone is typically performed using polyphosphoric acid or sulfuric acid at temperatures ranging from room temperature to 80°C. This step forms the acridinone core before functionalization.

Industrial and Scale-Up Considerations

Industrial synthesis of 9(10H)-Acridinone, 10-[(2-methoxyethoxy)methyl]- follows similar principles but emphasizes:

  • Optimization of reaction times and temperatures to maximize yield.
  • Use of scalable solvents and reagents.
  • Implementation of purification techniques such as recrystallization and chromatography to ensure high purity.
  • Control of moisture and oxygen to prevent side reactions during the alkylation step.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Outcome/Yield Reference
Ullmann coupling (precursor) Aniline derivative + halogenobenzene, Cu catalyst, K2CO3, DMF, >100°C Carboxydiphenylamine intermediate
Cyclization to acridone Polyphosphoric acid or sulfuric acid, RT-80°C Acridin-9(10H)-one core
Deprotonation of acridone N Sodium hydride or potassium carbonate, DMF or THF, 0°C to RT Nitrogen anion intermediate
Alkylation with 2-methoxyethoxymethyl chloride 2-Methoxyethoxymethyl chloride, 0°C to RT, 12 h 9(10H)-Acridinone, 10-[(2-methoxyethoxy)methyl]- (50% yield)
Purification Extraction, drying, vacuum distillation, silica gel chromatography Pure product

Research Findings and Notes

  • The alkylation step is sensitive to moisture and requires an inert atmosphere to prevent side reactions.
  • Sodium hydride is preferred for efficient deprotonation due to its strong basicity.
  • The choice of solvent (DMF or THF) affects solubility and reaction kinetics.
  • The reaction temperature is kept low initially (0°C) to control the rate and avoid decomposition.
  • Purification by column chromatography is essential to separate unreacted starting materials and side products.
  • The overall yield of the alkylation step is moderate (~50%), indicating room for optimization in industrial processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acridine core, leading to the formation of acridine N-oxides.

    Reduction: Reduction reactions can convert the acridin-9(10H)-one to its corresponding dihydroacridine derivatives.

    Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Acridine N-oxides.

    Reduction: Dihydroacridine derivatives.

    Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Fluorescent Probes : The compound's photophysical properties make it suitable for use as a fluorescent probe in analytical chemistry.
  • Catalysis : It can act as a catalyst or catalyst precursor in various organic synthesis reactions.

Biology

  • DNA Intercalation : The acridine core allows for intercalation into DNA, which is crucial for studying DNA interactions and potential anticancer applications.
  • Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against various pathogens.

Medicine

  • Anticancer Research : The compound is studied for its potential use in cancer therapy due to its ability to interact with DNA and induce apoptosis in cancer cells.
  • Diagnostic Imaging : Its fluorescent properties can be utilized in diagnostic imaging techniques.

Industry

  • Material Science : The compound can be used in the development of organic electronic materials and light-emitting devices.

Anticancer Activity

Recent studies have shown that derivatives of acridinones exhibit significant anticancer properties:

  • In vitro Studies : A related acridinone derivative demonstrated an IC50 value of approximately 0.7 µM against CCRF-CEM cells, indicating potent antiproliferative activity.
  • Mechanism of Action : Anticancer effects are believed to stem from apoptosis induction via caspase activation and mitochondrial function disruption.

Antimalarial Activity

Acridines and their derivatives have been extensively studied for antimalarial properties:

  • Potent Inhibitors : Structural analogues have shown strong antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum.
  • Mechanisms : Antimalarial activity may involve inhibition of heme polymerization and mitochondrial targeting within the parasite.

Study on Anticancer Efficacy

A study evaluated the efficacy of a related acridinone derivative against various cancer cell lines, demonstrating significant cytotoxic effects and supporting its potential as a therapeutic agent.

Study on Antimalarial Properties

Research highlighted the antimalarial activity of structural analogues of this compound, showing low nanomolar IC50 values against resistant strains of Plasmodium falciparum.

Mechanism of Action

The mechanism of action of 10-((2-Methoxyethoxy)methyl)acridin-9(10H)-one primarily involves its interaction with biological macromolecules such as DNA. The acridine core intercalates between DNA base pairs, disrupting the DNA structure and inhibiting essential biological processes such as replication and transcription. This intercalation can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the methoxyethoxy group may enhance the compound’s solubility and cellular uptake, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Acridinone Derivatives

Structural and Functional Group Variations

The biological activity of acridinone derivatives is highly dependent on substituents at the 10-position and other positions. Below is a comparative analysis of key analogs:

Table 1: Structural Features and Molecular Properties
Compound Name Substituents at 10-Position Molecular Weight (g/mol) Key Functional Groups Reference
10-[(2-Methoxyethoxy)methyl]-9(10H)-acridinone (2-Methoxyethoxy)methyl ~285.3 (estimated) Ether, methoxy N/A
MHY440 (R/S)-Oxiran-2-ylmethyl 355.3 Epoxy, hydroxyl
10-(3,4,5-Trimethoxybenzyl)-9(10H)-acridinone 3,4,5-Trimethoxybenzyl 377.4 Methoxy (×3), benzyl
10-Methyl-9(10H)-acridinone Methyl 209.2 Simple alkyl
1H-1,2,3-Triazol-4-yl)methyl)-9(10H)-acridinone (8c) Triazolylmethyl 282.3 Triazole, methyl
Table 2: Antiproliferative and Cytotoxic Activities
Compound Name Cell Line Tested IC50 (µM) Mechanism of Action Reference
MHY440 MDA-MB-231 (breast cancer) 0.294–1.7 Topoisomerase I inhibition
10-(3,4,5-Trimethoxybenzyl)-9(10H)-acridinone CCRF-CEM (leukemia) <1.0 Microtubule disruption
1H-1,2,3-Triazol-4-yl)methyl)-9(10H)-acridinone (8c) MCF7 (breast cancer) 11.0 ± 4.8 DNA intercalation
(1,3-Benzothiazol-2-yl)amino-9(10H)-acridinone Leishmania spp. Not reported Antileishmanial activity

Key Findings :

  • MHY440 : Exhibits potent Topo I inhibition due to its epoxy group, which induces DNA alkylation and apoptosis .
  • 10-(3,4,5-Trimethoxybenzyl)-9(10H)-acridinone: The 3,4,5-trimethoxyphenyl group mimics combretastatin A-4, enabling microtubule-binding and cytotoxicity .

Structure-Activity Relationship (SAR) Insights

Substituent Size and Flexibility :

  • Bulky groups (e.g., 3,4,5-trimethoxybenzyl) enhance microtubule disruption but may reduce cellular uptake .
  • Flexible ether chains (e.g., 2-methoxyethoxy) could balance solubility and DNA intercalation efficiency.

Electron-Donating Groups: Methoxy groups improve DNA-binding affinity by increasing electron density on the acridinone core .

Heterocyclic Additions :

  • Triazole or benzothiazole rings introduce hydrogen-bonding interactions, enhancing target specificity .

Biological Activity

9(10H)-Acridinone, 10-[(2-methoxyethoxy)methyl]- is a synthetic derivative of acridinone compounds, which are known for their diverse biological activities, particularly in the realms of anti-cancer and anti-malarial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 9(10H)-Acridinone, 10-[(2-methoxyethoxy)methyl]- can be summarized as follows:

  • Molecular Formula : C₁₃H₁₅N₁O₃
  • Molecular Weight : Approximately 235.27 g/mol

This compound features an acridinone core modified with a methoxyethoxy group at the 10 position, which may influence its solubility and biological activity.

Acridinones generally exert their biological effects through several mechanisms:

  • Intercalation with DNA : Acridinones can intercalate into DNA, disrupting replication and transcription processes, which is crucial for their anti-cancer activity.
  • Inhibition of Topoisomerase II : Many acridinones inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication, leading to apoptosis in cancer cells .
  • Oxidative Stress Induction : Some studies indicate that acridinones can induce oxidative stress in cells, contributing to their cytotoxic effects against tumor cells .

Anticancer Activity

Recent studies have demonstrated that derivatives of acridinones exhibit significant anti-cancer properties. For instance:

  • In vitro Studies : The compound has shown promising results against various cancer cell lines. In one study, a related acridinone derivative exhibited an IC50 value of approximately 0.7 µM against CCRF-CEM cells, indicating potent antiproliferative activity .
  • Mechanism of Action : The anticancer effects are believed to stem from the induction of apoptosis via the activation of caspases and disruption of mitochondrial function .

Antimalarial Activity

Acridines and their derivatives have been extensively studied for their antimalarial properties:

  • Potent Inhibitors : The compound's structural analogues have demonstrated strong antiplasmodial activity. For example, certain derivatives exhibited IC50 values in the low nanomolar range against chloroquine-resistant strains of Plasmodium falciparum .
  • Mechanisms : The antimalarial activity may involve inhibition of heme polymerization and mitochondrial targeting within the parasite .

Case Studies

  • Study on Anticancer Efficacy :
    • Objective : Evaluate the cytotoxic effects of acridinone derivatives on human leukemic cell lines.
    • Findings : Compounds demonstrated significant cytotoxicity with IC50 values below 1 µM, supporting their potential as therapeutic agents against leukemia .
  • Study on Antimalarial Properties :
    • Objective : Assess the efficacy of various acridinone derivatives against P. falciparum.
    • Findings : Notable inhibition was observed with specific derivatives showing IC50 values as low as 18 nM, indicating strong potential for development into antimalarial drugs .

Data Summary

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AnticancerCCRF-CEM0.7
AnticancerK562<1
AntimalarialP. falciparum (chloroquine-resistant)0.018
AntimalarialP. yoeliiVaries (nM range)

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